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An In-depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid (CAS

762262-11-3): A Versatile Moiety for Bioconjugation and Targeted Drug Delivery

Abstract
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a specialized chemical reagent that

stands at the intersection of organic synthesis, bioconjugation, and targeted therapeutics. Its

molecular architecture, featuring a phenylboronic acid (PBA) "warhead" and a functionalizable

side chain, makes it a powerful tool for researchers in drug development and chemical biology.

The boronic acid moiety enables reversible covalent interactions with diol-containing

biomolecules, such as sialic acids that are frequently overexpressed on cancer cell surfaces,

providing a mechanism for targeted delivery.[1][2] This guide offers a comprehensive overview

of its chemical properties, core mechanism of action, and detailed protocols for its application in

key research workflows, including nanoparticle functionalization and palladium-catalyzed cross-

coupling reactions.

The Foundational Chemistry of Phenylboronic Acids
in Biomedicine
The utility of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is rooted in the unique

chemical behavior of the boronic acid group. Unlike carboxylic acids, which act as proton
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donors, boronic acids primarily function as Lewis acids, accepting a pair of electrons.[3] This

property allows them to form reversible, covalent bonds with molecules containing 1,2- or 1,3-

diols, such as carbohydrates.[1][3]

This interaction is central to their biomedical applications for several reasons:

Targeting the Glycocalyx: The surface of mammalian cells is coated in a dense layer of

polysaccharides known as the glycocalyx.[1] By targeting specific sugars within this layer,

such as sialic acid, PBA-functionalized molecules and nanomaterials can selectively bind to

certain cell types.[2][4] This is particularly relevant in oncology, as many cancer cells exhibit

an overexpression of sialic acid residues.[1]

pH-Responsive Binding: The equilibrium between the uncharged, trigonal planar form of

boronic acid and the negatively charged, tetrahedral boronate form is pH-dependent.[3][4]

The tetrahedral form exhibits stronger binding to diols. Many PBAs have a pKa in the range

of 8-10, but this can be modulated by substituents on the phenyl ring.[3][5] This pH sensitivity

can be exploited to enhance binding in the slightly acidic microenvironment of tumors (pH

~6.5) compared to the physiological pH of healthy tissue (~7.4).[2]

Versatile Chemical Handle: The phenylboronic acid group is stable, generally possesses low

toxicity, and is a versatile building block in organic synthesis, most notably in the Suzuki-

Miyaura cross-coupling reaction.[3][6]

Physicochemical Profile: 3-(2-
Cyanoethylaminocarbonyl)phenylboronic Acid
The subject of this guide is a bifunctional molecule designed to leverage the inherent properties

of PBAs while providing a point for further chemical modification.
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Property Value Reference(s)

CAS Number 762262-11-3 [7][8][9]

Molecular Formula C₁₀H₁₁BN₂O₃ [10]

Molecular Weight 218.02 g/mol [10]

Appearance Solid [8]

Melting Point 226-236 °C [7]

Purity Typically ≥96% [8]

Storage
Store at 2-8°C under an inert

atmosphere
[11]

The structure consists of two key domains:

The Phenylboronic Acid Moiety: Located at position 1 of the phenyl ring, this group is the

primary driver for biological targeting through diol binding.

The 3-(2-Cyanoethylaminocarbonyl) Side Chain: This group, attached at the meta-position,

serves multiple purposes. It modulates the electronic properties and acidity of the boronic

acid and provides a potential chemical handle for further reactions or conjugation.

Core Mechanism: Reversible Boronate Ester
Formation
The central mechanism enabling the use of this compound in biological systems is its reaction

with cis-diols to form a five- or six-membered cyclic boronate ester. This reaction is a reversible

equilibrium, highly dependent on pH and the concentration of the diol.

Caption: Reversible formation of a tetrahedral boronate ester.

At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal form and

an anionic tetrahedral boronate form after reacting with water. It is this tetrahedral intermediate

that readily condenses with diols to form the stable cyclic ester, which is the basis for cell

surface recognition.[3]
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Key Applications and Experimental Methodologies
This molecule is primarily a building block. Its applications stem from its ability to be

incorporated into larger, more complex systems.

Surface Functionalization of Nanoparticles for Targeted
Delivery
A primary application is the conjugation of this molecule to the surface of drug delivery

vehicles, such as polymeric nanoparticles or liposomes, to endow them with tumor-targeting

capabilities.[5][12]

Nanoparticle
(with -COOH groups)

EDC / NHS
Activation

3-(2-Cyanoethyl...)
Phenylboronic Acid

(via amine precursor)

NHS-Ester Activated
Nanoparticle

PBA-Functionalized
Nanoparticle

Cancer Cell
(Sialic Acid Rich)

Targets Diols Targeted Binding
& Uptake

Click to download full resolution via product page

Caption: Workflow for nanoparticle functionalization and cell targeting.

Protocol 1: Nanoparticle Surface Modification via Amide Coupling

This protocol describes the conjugation of the amine precursor of the title compound, 3-

aminophenylboronic acid, to carboxylated nanoparticles.

Materials:

Carboxylated polymeric nanoparticles (e.g., PLGA-COOH)

3-Aminophenylboronic acid hydrochloride

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)
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2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

Phosphate-buffered saline (PBS) (pH 7.4)

Quenching solution (e.g., 1 M Tris or ethanolamine, pH 8.5)

Dialysis tubing (appropriate MWCO) or centrifugal filter units

Methodology:

Nanoparticle Activation:

Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10

mg/mL.

Add EDC (4-fold molar excess over carboxyl groups) and NHS (10-fold molar excess).

Incubate for 30 minutes at room temperature with gentle stirring.

Rationale: EDC and NHS react with the carboxyl groups on the nanoparticle surface to

form a semi-stable NHS-ester, which is highly reactive towards primary amines.[5] MES

buffer is used as its carboxyl group is a poor nucleophile and does not compete in the

reaction.

Conjugation:

Dissolve 3-aminophenylboronic acid hydrochloride in MES buffer and add it to the

activated nanoparticle suspension (20-fold molar excess over carboxyl groups).

React for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

Rationale: The primary amine of the boronic acid reagent nucleophilically attacks the NHS-

ester, displacing NHS and forming a stable amide bond.

Quenching and Purification:

Add the quenching solution to the reaction mixture to a final concentration of 100 mM and

incubate for 30 minutes.
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Rationale: This step deactivates any remaining NHS-esters, preventing non-specific cross-

linking.

Purify the functionalized nanoparticles by repeated centrifugation and resuspension in

PBS (pH 7.4) or by dialysis against PBS for 48 hours to remove unreacted reagents.

Characterization:

Confirm successful conjugation using techniques such as zeta potential measurement,

FTIR spectroscopy, or a quantitative assay for boronic acid (e.g., Alizarin Red S assay).

[13]

Component in Suzuki-Miyaura Cross-Coupling
As a substituted phenylboronic acid, this compound is an ideal substrate for the Suzuki-

Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

[14][15] This allows for the facile incorporation of the functional phenyl group into more complex

molecular scaffolds, such as biaryl structures common in pharmaceuticals.[14][16]
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Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1364556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol provides a general method for coupling 3-(2-
Cyanoethylaminocarbonyl)phenylboronic acid with an aryl bromide.

Materials:

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Aryl bromide (Ar-Br)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

Base (e.g., anhydrous potassium carbonate, K₂CO₃)

Solvent system (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Reaction vessel (e.g., Schlenk flask)

Inert gas supply (Argon or Nitrogen)

Methodology:

Reaction Setup:

To a Schlenk flask, add the aryl bromide (1.0 eq), 3-(2-
Cyanoethylaminocarbonyl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

Add the Pd(PPh₃)₄ catalyst (0.03 eq).

Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the

Pd(0) catalyst. The excess boronic acid ensures complete consumption of the potentially

more valuable aryl halide.

Reaction Execution:

Add the degassed solvent system via syringe.

Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS until the starting material (aryl bromide) is

consumed (typically 4-12 hours).

Rationale: The base is essential for activating the boronic acid, forming a more

nucleophilic boronate species that facilitates the transmetalation step.[15]

Work-up and Purification:

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired biaryl

compound.

Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data

from analogous structures like 3-cyanophenylboronic acid and phenylboronic acid provide

guidance.[17][18][19]

Hazards: May be toxic if swallowed, inhaled, or in contact with skin.[18] Can cause skin and

serious eye irritation.[18]

Handling: Use in a well-ventilated area or fume hood.[20] Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.[17] Avoid breathing dust.[18] Wash hands thoroughly after handling.[19]

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert

atmosphere to maintain stability.[8][11]

Conclusion and Future Perspectives
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is more than a simple chemical; it is an

enabling tool for advanced molecular design. Its dual functionality allows for its seamless

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.junsei.co.jp/product_search/sds/62349jise.pdf?20261120584
https://www.tcichemicals.com/HK/en/sds/C2031_CN_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/HK/en/sds/C2031_CN_EN.pdf
https://www.tcichemicals.com/HK/en/sds/C2031_CN_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AC444730050&productDescription=3-%28CYANOMETHYL%29PHENYLBOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.junsei.co.jp/product_search/sds/62349jise.pdf?20261120584
https://www.tcichemicals.com/HK/en/sds/C2031_CN_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.lookchem.com/casno762262-11-3.html
https://www.bldpharm.com/products/762262-11-3.html
https://www.benchchem.com/product/b1364556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


integration into targeted drug delivery systems and as a key intermediate in the synthesis of

complex, biologically active molecules. Future research will likely see this and similar reagents

being employed in the development of next-generation therapeutics, including antibody-drug

conjugates (ADCs), theranostic agents, and stimuli-responsive biomaterials. Its versatility

ensures its continued relevance in the toolkit of researchers dedicated to advancing medicinal

chemistry and targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC
[pmc.ncbi.nlm.nih.gov]

3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. japsonline.com [japsonline.com]

6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

7. 762262-11-3 | CAS DataBase [m.chemicalbook.com]

8. Cas 762262-11-3,3-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID |
lookchem [lookchem.com]

9. scbt.com [scbt.com]

10. 3-(2-氰基乙基甲酰氨)苯基硼酸 | 762262-11-3 [m.chemicalbook.com]

11. 762262-11-3|(3-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid|BLD Pharm
[bldpharm.com]

12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery -
PMC [pmc.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1364556?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/ja210719s
https://pmc.ncbi.nlm.nih.gov/articles/PMC11980657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11980657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pubs.acs.org/doi/abs/10.1021/acs.accounts.9b00292
https://japsonline.com/abstract.php?article_id=4143&sts=2
https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
https://m.chemicalbook.com/CASEN_762262-11-3.htm
https://www.lookchem.com/casno762262-11-3.html
https://www.lookchem.com/casno762262-11-3.html
https://www.scbt.com/p/3-2-cyanoethylaminocarbonyl-phenylboronic-acid-762262-11-3
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB1187322.htm
https://www.bldpharm.com/products/762262-11-3.html
https://www.bldpharm.com/products/762262-11-3.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423828/
https://www.mdpi.com/1420-3049/28/8/3602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. nbinno.com [nbinno.com]

15. Suzuki Coupling [organic-chemistry.org]

16. chem.libretexts.org [chem.libretexts.org]

17. junsei.co.jp [junsei.co.jp]

18. tcichemicals.com [tcichemicals.com]

19. fishersci.com [fishersci.com]

20. fishersci.com [fishersci.com]

To cite this document: BenchChem. [3-(2-Cyanoethylaminocarbonyl)phenylboronic acid CAS
762262-11-3]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364556#3-2-cyanoethylaminocarbonyl-
phenylboronic-acid-cas-762262-11-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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